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Compound of Interest

6-bromo-1H-indazole-3-carboxylic
Compound Name: d
aci

Cat. No.: B1291794

IUPAC Name: 6-bromo-1H-indazole-3-carboxylic acid

Introduction

6-bromo-1H-indazole-3-carboxylic acid is a heterocyclic compound that has garnered
significant interest in the fields of medicinal chemistry and drug development. Its indazole core
is a privileged scaffold, meaning it is a structural motif that is frequently found in biologically
active compounds. The strategic placement of the bromine atom and the carboxylic acid group
provides versatile handles for synthetic modification, making it a valuable starting material and
intermediate for the synthesis of a wide range of more complex molecules, particularly kinase
inhibitors for potential cancer therapy. This guide provides a comprehensive overview of its
chemical properties, synthesis, and its role in the development of targeted therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of 6-bromo-1H-indazole-3-carboxylic acid
is presented in the table below. These properties are crucial for its handling, formulation, and
for predicting its behavior in biological systems.
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Property Value Reference

Molecular Formula CsHsBrN20:2 [1]

Molecular Weight 241.04 g/mol [2]

Melting Point 293-298 °C [2]
1S/C8H5BrN202/c9-4-1-

InChl 5(8(12)13)6-3-10-11-7(6)2- [2]
4/h1-3H,(H,10,11)(H,12,13)
YYONCBWTWPVWRT-

InChlKey [2]
UHFFFAOYSA-N

SMILES OC(=0)clcc(Br)cc2[nH]nccl2 [2]

Form Solid [2]

Assay 97% [2]

Spectroscopic Data

The structural elucidation of 6-bromo-1H-indazole-3-carboxylic acid is confirmed through

various spectroscopic techniques. The following tables summarize the expected and reported

spectroscopic data.

IH NMR Spectrum (DMSO-de)
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Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

[3]

13C NMR Spectrum (Predicted)

Chemical Shift (ppm)

Assignment

~163 C=0 (Carboxylic Acid)
~141 C (Indazole Ring)
~135 C (Indazole Ring)
~127 CH (Indazole Ring)
~123 C-Br
~121 CH (Indazole Ring)
~111 CH (Indazole Ring)
~122 C (Indazole Ring)
IR Spectrum
Wavenumber (cm—?) Intensity Assignment
3300-2500 Broad O-H stretch (Carboxylic Acid)
~1700 Strong C=0 stretch (Carboxylic Acid)
1600-1450 Medium-Strong C=C stretch (Aromatic)
~1250 Strong C-O stretch (Carboxylic Acid)
~800 Strong C-H out-of-plane bend

Mass Spectrometry
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mlz lon

[M]* (Molecular lon, showing bromine isotope

239/241

pattern)
222/224 [M-OH]*
194/196 [M-COOH]*

Experimental Protocols
Synthesis of 6-bromo-1H-indazole-3-carboxylic acid

A common synthetic route to 6-bromo-1H-indazole-3-carboxylic acid involves the synthesis
of the precursor 6-bromo-1H-indazole, followed by carboxylation. A detailed protocol for the
synthesis of the precursor is provided below, based on the diazotization of 4-bromo-2-
methylaniline.[4]

Step 1: Synthesis of 6-bromo-1H-indazole from 4-bromo-2-methylaniline[4]

» Materials: 4-bromo-2-methylaniline, Chloroform, Acetic anhydride, Potassium acetate,
Isoamyl nitrite, Concentrated hydrochloric acid, 50% aqueous Sodium hydroxide, Heptane.

e Procedure:

o In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70
L).

o Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature
below 40°C.

o To the reaction mixture, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147
L).

o Heat the mixture to reflux at 68°C and maintain for 20 hours.
o After the reaction is complete, cool the mixture to 25°C.

o Remove the volatile components from the reaction mixture under vacuum.
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o Add water to the residue and perform an azeotropic distillation.

o Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.
o Cool the acidic mixture to 20°C.

o Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide.

o Evaporate the solvent from the resulting mixture.

o Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-bromo-1H-
indazole.

Step 2: Carboxylation of 6-bromo-1H-indazole

A general method for the carboxylation of indazoles involves lithiation followed by quenching
with carbon dioxide.

o Materials: 6-bromo-1H-indazole, Anhydrous tetrahydrofuran (THF), n-Butyllithium (n-BuLi) in
hexanes, Dry ice (solid COz2), Hydrochloric acid.

e Procedure:

o Dissolve 6-bromo-1H-indazole in anhydrous THF under an inert atmosphere (e.g., argon
or nitrogen) and cool the solution to -78°C.

o Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution.
o Stir the reaction mixture at -78°C for 1-2 hours.

o Quench the reaction by adding an excess of crushed dry ice.

o Allow the reaction mixture to slowly warm to room temperature.

o Acidify the mixture with aqueous hydrochloric acid to a pH of approximately 2-3.

o Extract the product with a suitable organic solvent (e.g., ethyl acetate).

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291794?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by recrystallization or column chromatography to obtain 6-bromo-
1H-indazole-3-carboxylic acid.

Biological Activity and Signaling Pathways

Derivatives of 6-bromo-1H-indazole-3-carboxylic acid have shown significant promise as
inhibitors of protein kinases, which are key regulators of cellular processes. Dysregulation of
kinase activity is a hallmark of many diseases, including cancer. Two important kinase targets
for which indazole-based inhibitors have been developed are p21-activated kinase 1 (PAK1)
and Vascular Endothelial Growth Factor Receptor (VEGFR).

p21-activated kinase 1 (PAK1) Signhaling Pathway

PAK1 is a serine/threonine kinase that plays a crucial role in cell motility, proliferation, and
survival.[5] Its aberrant activation is associated with tumor progression.[6] 1H-indazole-3-
carboxamide derivatives have been identified as potent and selective PAK1 inhibitors.[6]

6-bromo-1H-indazole-
3-carboxylic acid derivatives
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PAK1 Signaling Pathway and Inhibition

Vascular Endothelial Growth Factor Receptor (VEGFR)
Signaling Pathway

VEGFRs are receptor tyrosine kinases that are critical for angiogenesis, the formation of new
blood vessels.[7][8] Tumor growth is highly dependent on angiogenesis, making VEGFR a key
target for anti-cancer therapies.[8] The indazole scaffold can act as a competitive inhibitor at
the ATP-binding site of kinases like VEGFR.[9]

6-bromo-1H-indazole-
3-carboxylic acid derivatives
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VEGFR Signaling Pathway and Inhibition

Experimental Workflow for Kinase Inhibitor
Screening
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The following diagram illustrates a general workflow for screening derivatives of 6-bromo-1H-
indazole-3-carboxylic acid as potential kinase inhibitors.

Synthesis Screening Evaluation

Library of Indazole In vitro Kinase Assay Cell Proliferation/ Hit Identification &
Derivatives (e.g., PAK1, VEGFR) Migration Assay SAR Analysis
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3-carboxylic acid

Lead Optimization
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Workflow for Kinase Inhibitor Discovery

Conclusion

6-bromo-1H-indazole-3-carboxylic acid is a fundamentally important molecule in the realm of
medicinal chemistry. Its robust synthesis and versatile chemical handles make it an ideal
starting point for the generation of diverse chemical libraries. The demonstrated activity of its
derivatives as potent kinase inhibitors, particularly against targets like PAK1 and VEGFR,
highlights its significance in the development of novel therapeutics for cancer and other
proliferative diseases. Further exploration of the structure-activity relationships of compounds
derived from this scaffold holds considerable promise for the discovery of next-generation
targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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